

IUPAC name for C13H16BrNO2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butyl 5-bromoindoline-1-carboxylate
Cat. No.:	B141010

[Get Quote](#)

An In-depth Technical Guide on (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Topic: IUPAC Name for C13H16BrNO2 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The chemical formula C13H16BrNO2 corresponds to several isomers. This technical guide focuses on one specific isomer, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one. This compound belongs to the chalcone family, a class of organic compounds that are precursors to flavonoids and are of significant interest in medicinal chemistry. Chalcones, both natural and synthetic, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on established knowledge of the chalcone chemical class. Due to the limited availability of specific experimental data for this exact molecule, this guide extrapolates information from closely related analogs and the general behavior of chalcones.

Chemical Structure and Nomenclature

The IUPAC name for the specified compound is (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one. The "(2E)" designation indicates the stereochemistry at the

carbon-carbon double bond, specifying a trans configuration of the substituents.

- Molecular Formula: C13H16BrNO2
- Molecular Weight: 298.18 g/mol
- Chemical Class: Chalcone

Physicochemical and Predicted Properties

Quantitative data for this specific chalcone is not widely available in public databases. The following table summarizes its basic properties and predicted values from computational models.

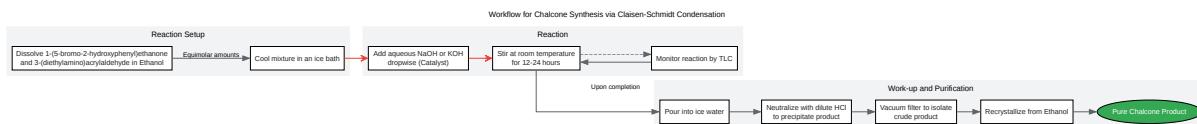
Property	Value	Source
Molecular Formula	C13H16BrNO2	-
Molecular Weight	298.18 g/mol	-
IUPAC Name	(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one	-
Monoisotopic Mass	297.03644 Da	[1]
XlogP (Predicted)	3.6	[1]
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	3	-
Rotatable Bond Count	5	-

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[\[2\]](#) For the target molecule, the precursors would be 1-(5-bromo-2-hydroxyphenyl)ethanone and a suitable 3-(diethylamino)acrylaldehyde equivalent.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a generalized procedure for the synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one.


Materials and Reagents:

- 1-(5-bromo-2-hydroxyphenyl)ethanone
- 3-(Diethylamino)acrylaldehyde
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol (95%)
- Distilled Water
- Dilute Hydrochloric Acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and vacuum filtration apparatus

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve an equimolar amount of 1-(5-bromo-2-hydroxyphenyl)ethanone (e.g., 1.0 mmol) and 3-(diethylamino)acrylaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
- **Catalyst Addition:** While stirring the solution at room temperature or in an ice bath (0-5 °C), slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.^[3]

- Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[3\]](#)
- Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
- Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 6-7 to precipitate the crude product.[\[3\]](#)
- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[\[4\]](#)
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[\[2\]](#)

[Click to download full resolution via product page](#)

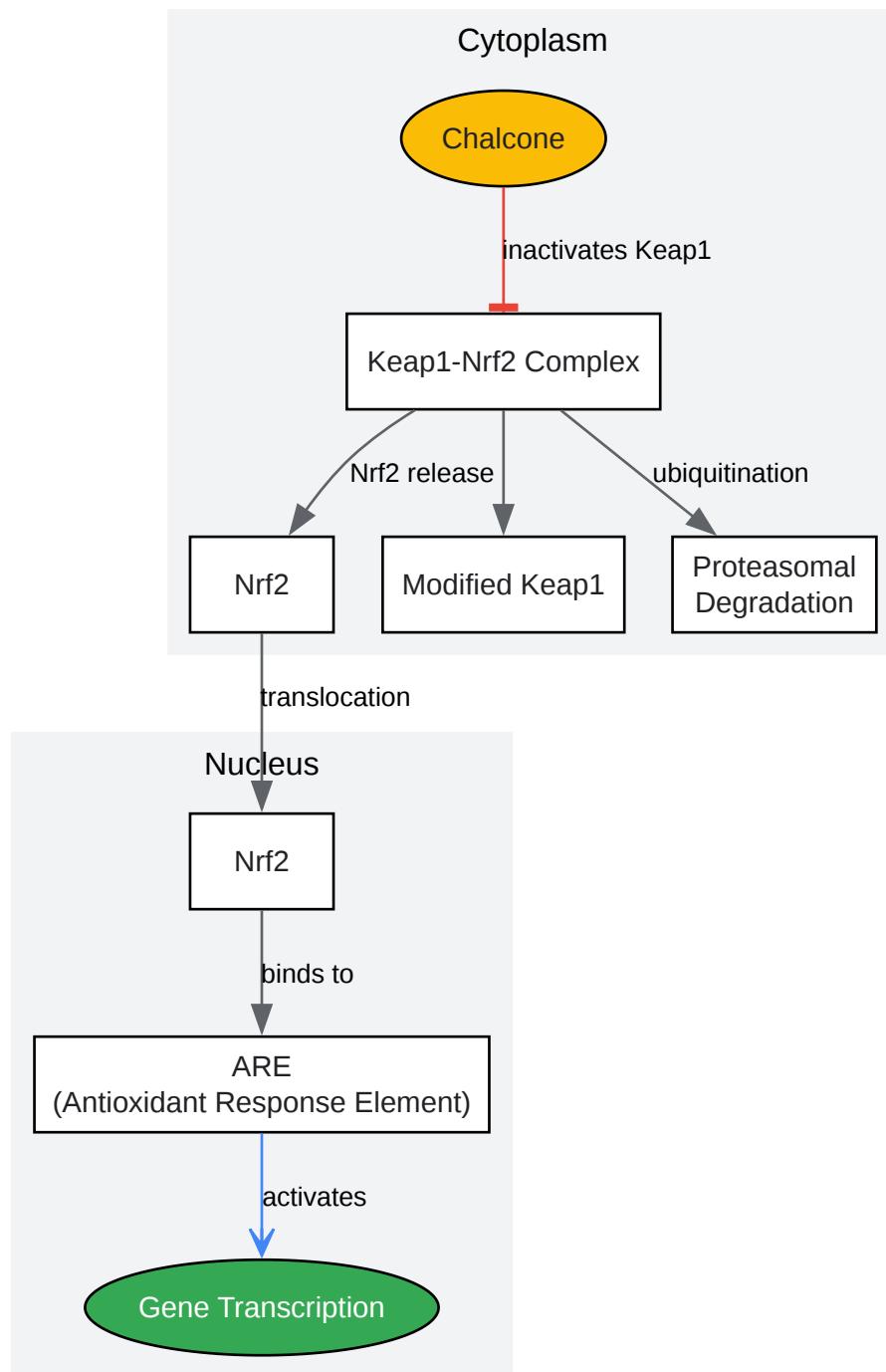
A generalized workflow for the synthesis of chalcones.

Biological Activity and Signaling Pathways

While specific biological data for (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is not readily available, the chalcone scaffold is associated with a broad range of pharmacological effects. The presence of a bromine atom and a hydroxyl group on one aromatic ring, and a diethylamino group on the other, suggests potential for significant biological activity.

Summary of Activities of Related Chalcones

The following table summarizes the observed biological activities of structurally similar chalcones.


Chalcone Derivative Type	Biological Activity	Key Findings	Reference
Brominated Chalcones	Anti-inflammatory	Inhibition of iNOS expression and activation of the Nrf2 pathway.	[5]
Brominated Chalcones	Anticancer	Induction of apoptosis and increased levels of reactive oxygen species (ROS).	[6]
Amino-substituted Chalcones	Anti-inflammatory	Suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.	[7]
Hydroxylated Chalcones	Antioxidant	Scavenging of free radicals.	[6]
Various Synthetic Chalcones	Antimicrobial	Activity against various bacterial and fungal strains.	[8]
Various Synthetic Chalcones	Antidiabetic	Inhibition of α -amylase and α -glucosidase enzymes.	[7]

General Signaling Pathways Modulated by Chalcones

Chalcones are known to interact with multiple cellular signaling pathways, which underlies their diverse biological effects.[9][10][11] Two of the most well-documented pathways are the Keap1-Nrf2 and NF- κ B pathways.

Keap1-Nrf2 Pathway (Antioxidant Response): Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective and antioxidant genes.[\[5\]](#)

Nrf2 Activation Pathway by Chalcones

[Click to download full resolution via product page](#)

Chalcones can activate the Nrf2 antioxidant pathway.

NF-κB Pathway (Inflammatory Response): The NF-κB transcription factor is a key regulator of inflammation. In resting cells, it is held in the cytoplasm by an inhibitory protein, IκB. Pro-

inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to move into the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF- α). Many chalcones have been shown to inhibit this pathway, often by preventing the degradation of I κ B, thereby exerting anti-inflammatory effects.^[5]

Chalcones can inhibit the pro-inflammatory NF- κ B pathway.

Conclusion and Future Directions

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is a chalcone derivative with the molecular formula C₁₃H₁₆BrNO₂. While this specific compound is not extensively characterized in the scientific literature, its structural features suggest it is a promising candidate for investigation in drug discovery and development. Based on the well-documented activities of related brominated, hydroxylated, and amino-substituted chalcones, it is plausible that this molecule may exhibit significant anti-inflammatory, antioxidant, and anticancer properties.

Future research should focus on the targeted synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Characterizing its effects on key signaling pathways, such as Nrf2 and NF- κ B, and evaluating its safety profile will be critical steps in determining its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one (C₁₃H₁₆BrNO₂) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for C13H16BrNO2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141010#iupac-name-for-c13h16brno2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com